![molecular formula C7H10N2O5 B15161750 6,10-Dihydroxy-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione CAS No. 143647-92-1](/img/structure/B15161750.png)
6,10-Dihydroxy-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,10-Dihydroxy-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione is a spiro compound characterized by its unique bicyclic structure, which includes an oxazolidine ring fused with a diazaspirodecane core. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,10-Dihydroxy-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane, followed by cyclization to form the spiro compound . The reaction conditions often require the use of strong bases and solvents such as dimethyl sulfoxide or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6,10-Dihydroxy-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst like Raney nickel are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
Wissenschaftliche Forschungsanwendungen
6,10-Dihydroxy-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of 6,10-Dihydroxy-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. It may act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The pathways involved often include key metabolic and signaling pathways that regulate cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione
- 2,8-diazaspiro[4.5]decan-1-one
- 3,8,9,10-tetrahydroxy-7-hydroxymethyl-6-oxa-1,3-diazaspiro[4.5]decane
Uniqueness
6,10-Dihydroxy-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione is unique due to its specific substitution pattern and the presence of hydroxyl groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications and differentiate it from other spiro compounds .
Eigenschaften
CAS-Nummer |
143647-92-1 |
|---|---|
Molekularformel |
C7H10N2O5 |
Molekulargewicht |
202.16 g/mol |
IUPAC-Name |
6,10-dihydroxy-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione |
InChI |
InChI=1S/C7H10N2O5/c10-3-1-14-2-4(11)7(3)5(12)8-6(13)9-7/h3-4,10-11H,1-2H2,(H2,8,9,12,13) |
InChI-Schlüssel |
GAVZEZFMZVLYRF-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C2(C(CO1)O)C(=O)NC(=O)N2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


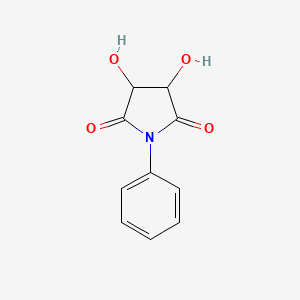

![N-[5-Chloro-2-(2H-tetrazol-5-yl)phenyl]-N'-cyclohexylurea](/img/structure/B15161686.png)
![N-{3-[Bis(2-hydroxyethyl)amino]propyl}-N'-pentan-3-ylurea](/img/structure/B15161688.png)
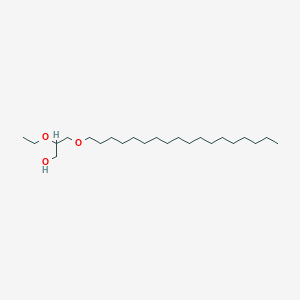
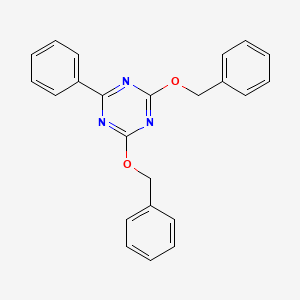
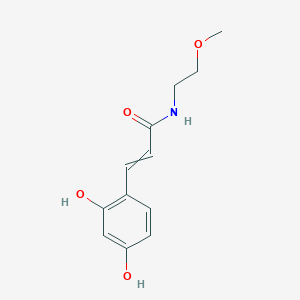
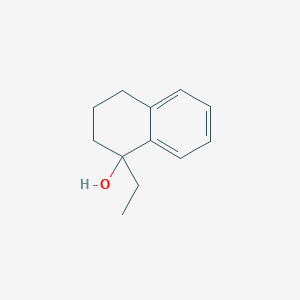
![1-(4'-Acetyl[1,1'-biphenyl]-4-yl)propan-1-one](/img/structure/B15161704.png)

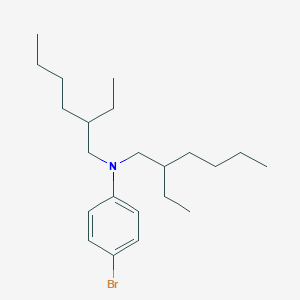
![4-[2-(4,6-Dimethyl-2H-pyrazolo[3,4-b]pyridin-3-yl)hydrazinylidene]-3-methylcyclohexa-2,5-dien-1-one](/img/structure/B15161722.png)
![Benzoic acid, 4-[(2-benzoylphenoxy)methyl]-](/img/structure/B15161731.png)
![Ethyl [4-(pyrrolidin-1-yl)naphthalen-1-yl]phosphonate](/img/structure/B15161742.png)
